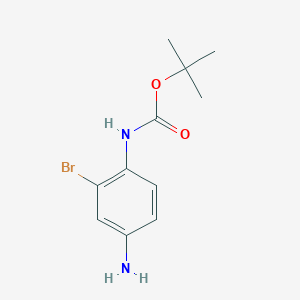
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of carbamic acid, featuring an amino group at the para position and a bromine atom at the ortho position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group. This step involves reacting the brominated aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Formation of the Carbamic Acid Ester: The protected brominated aniline is then reacted with a suitable esterifying agent to form the carbamic acid ester. This can be done using tert-butyl chloroformate (Boc-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), leading to the formation of azido or thiocyanato derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, reaction temperature around 80°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Oxidation: Potassium permanganate (KMnO4) in water, hydrogen peroxide (H2O2) in acetic acid, reaction temperature around 60°C.
Major Products Formed
Azido Derivative: (4-Azido-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Thiocyano Derivative: (4-Thiocyanato-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Reduced Product: (4-Amino-phenyl)-carbamic acid tert-butyl ester.
Oxidized Products: (4-Nitro-2-bromo-phenyl)-carbamic acid tert-butyl ester, (4-Nitroso-2-bromo-phenyl)-carbamic acid tert-butyl ester.
科学研究应用
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- (4-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester
- (4-Amino-2-iodo-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl N-(4-amino-2-bromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRCCNWNPRNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
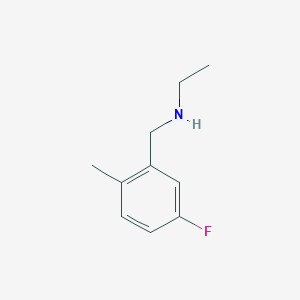
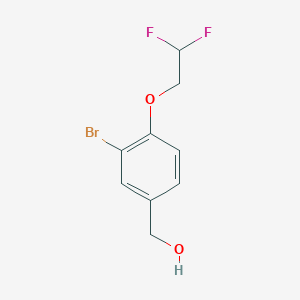
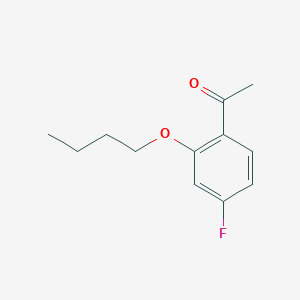

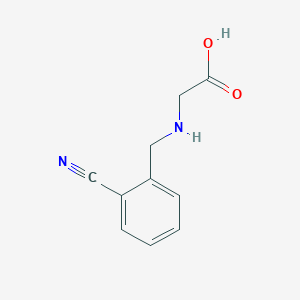
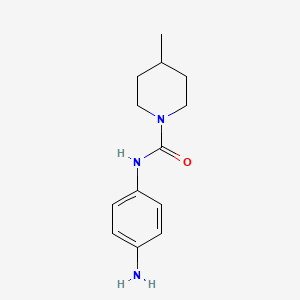
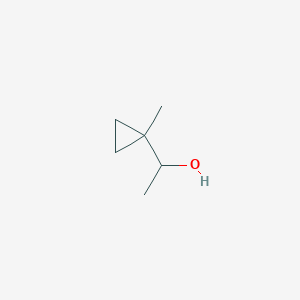
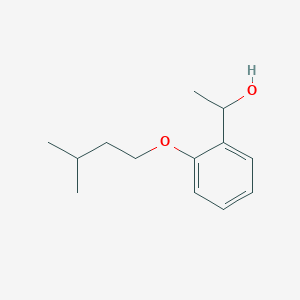
![1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)
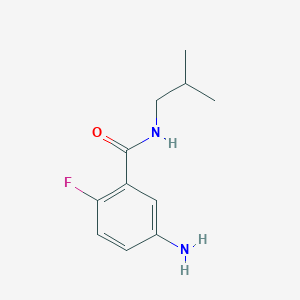
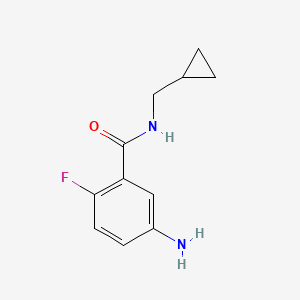

![3-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7874838.png)
![7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B7874847.png)
